![molecular formula C10H9ClN2O2 B1456501 methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 952512-22-0](/img/structure/B1456501.png)

methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Vue d'ensemble

Description

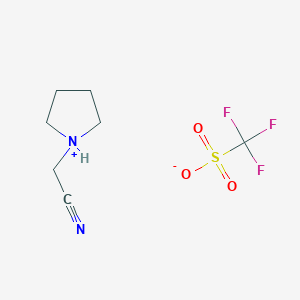

Methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a synthetic compound that has been studied for its anti-viral activity . It has been used in experiments to determine its effectiveness against the white spot syndrome virus (WSSV) in freshwater crabs . The compound is also known by its molecular formula, C13H15N2O2Cl .

Synthesis Analysis

The synthesis of imidazole derivatives, such as methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate, often involves benzoylation of substituted phenols under low temperature . The benzoylated products are then subjected to Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions .Molecular Structure Analysis

The molecular structure of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate is characterized by the presence of a benzo[d]imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a methyl and a carboxylate group attached to the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate include a predicted boiling point of 377.4±34.0 °C and a predicted density of 1.453±0.06 g/cm3 .Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

- Crystal and Molecular Structures : A study by Richter et al. (2023) reports the crystal and molecular structures of a compound closely related to methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate, obtained as a side product during the synthesis of an antitubercular agent. This highlights its role in the synthesis of complex pharmaceutical compounds (Richter et al., 2023).

2. Biological and Pharmacological Activities

- Antitumor Activity : Tomorowicz et al. (2020) synthesized a series of compounds including derivatives of benzo[d]imidazole for antitumor evaluation. Their research demonstrates the potential of these compounds, including methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate, in cancer treatment, particularly against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

- Synthesis of Novel Compounds with Therapeutic Potential : In research by Katikireddy et al. (2019), derivatives of 1H-benzo[d]imidazole were synthesized and evaluated for antioxidant, anti-inflammatory, and analgesic activities. This signifies the chemical's role in creating new therapeutics (Katikireddy et al., 2019).

3. Material Science and Catalysis

- Formation of Defect Site on ZIF-7 : Research by Dahnum et al. (2019) demonstrates the use of a Zeolitic Imidazole Framework (ZIF-7) in catalysis, where the benzimidazole component plays a crucial role in the methoxycarbonylation of aniline. This research underscores the chemical's utility in advanced material science applications (Dahnum et al., 2019).

4. Corrosion Inhibition

- Corrosion Inhibition Properties : A study by Ammal et al. (2018) explored the corrosion inhibition ability of benzimidazole derivatives on mild steel in sulfuric acid. This indicates the potential of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate in industrial applications related to corrosion prevention (Ammal et al., 2018).

Orientations Futures

Future research on methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate could focus on further elucidating its mechanism of action, particularly its anti-viral properties . Additionally, more studies could be conducted to explore its potential applications in other areas, such as antimicrobial and antifungal activities .

Propriétés

IUPAC Name |

methyl 7-chloro-2-methyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(10(14)15-2)3-7(11)9(8)13-5/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDVDEFZBWZDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

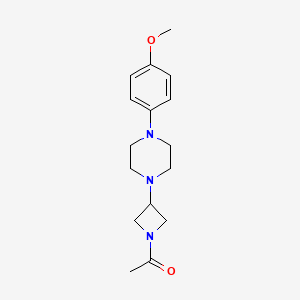

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)

![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)